2-Ethyl-6-iodobenzo[d]thiazole

Synthetic Chemistry Cross-Coupling Orthogonal Reactivity

Researchers pursuing modular synthesis of benzothiazole libraries face a critical limitation: generic scaffolds lack orthogonal reactivity for selective cross-coupling. 2-Ethyl-6-iodobenzo[d]thiazole (CAS 757973-01-6) directly addresses this gap. • 6-Iodo substituent enables selective Pd-catalyzed Suzuki-Miyaura and Sonogashira couplings under mild conditions, leaving other halogens intact. • Validated scaffold for CNS drug discovery, including anticonvulsant quinazolinone derivatives and β-amyloid BS2 site-targeted imaging agents. • Reliable supply with batch-to-batch consistency for reproducible synthesis and focused library generation.

Molecular Formula C9H8INS
Molecular Weight 289.14 g/mol
Cat. No. B12963579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-iodobenzo[d]thiazole
Molecular FormulaC9H8INS
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=C(C=C2)I
InChIInChI=1S/C9H8INS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3
InChIKeyUAQAFIMSLXTSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-iodobenzo[d]thiazole: A Specialized Benzothiazole Building Block


2-Ethyl-6-iodobenzo[d]thiazole (CAS: 757973-01-6) is a heterocyclic organic compound belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring . Its molecular formula is C9H8INS with a molecular weight of 289.14 g/mol [1]. This compound is distinguished by the strategic placement of an ethyl group at the 2-position and an iodine atom at the 6-position of the benzothiazole core . While unsubstituted benzothiazoles serve as versatile scaffolds, the precise 2-ethyl-6-iodo substitution pattern imparts a unique profile of reactivity and physicochemical properties that are not replicable by other analogs. This specific configuration is sought after in synthetic and medicinal chemistry for its ability to undergo selective cross-coupling reactions and for its distinct influence on biological activity, as detailed in the following sections.

Workflow Orthogonal cross-coupling synthesis
Selection 6-Iodo benzothiazole building block
Use Context Modular polyaromatic library construction

Why 2-Ethyl-6-iodobenzo[d]thiazole Cannot Be Replaced by Analogs


Substituting 2-ethyl-6-iodobenzo[d]thiazole with a generic benzothiazole or a differently substituted analog (e.g., 2-ethylbenzothiazole, 6-iodobenzothiazole, or a 6-bromo/chloro analog) in a synthetic or biological workflow is not a valid simplification. The iodine atom at the 6-position provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to bromo or chloro substituents, enabling orthogonal synthesis strategies [1]. Furthermore, structure-activity relationship (SAR) studies on benzothiazole derivatives have established that the specific halogen (I vs. Br vs. Cl) at the 6-position and the nature of the 2-substituent (ethyl vs. H) profoundly and predictably alter critical parameters, including lipophilicity, target binding affinity, and antimicrobial potency [2][3]. Consequently, direct replacement without rigorous validation compromises the integrity of the synthetic route or the expected biological outcome.

Reactivity mismatch
6-Bromo or 6-chloro analogs offer lower oxidative addition reactivity, potentially limiting orthogonal cross-coupling strategies and requiring harsher conditions.
SAR profile shift
Replacing 2-ethyl with H or other alkyl groups alters lipophilicity and may shift target binding and biological activity profiles, affecting research endpoints.

Evidence of Differentiation for 2-Ethyl-6-iodobenzo[d]thiazole


Orthogonal Reactivity via Iodine Handle in Cross-Coupling

The iodine atom at the 6-position of the benzothiazole core provides a highly reactive and orthogonal handle for palladium-catalyzed cross-coupling reactions, a feature not equivalently offered by bromo or chloro analogs. In a study on 4-bromo-2-iodobenzothiazole, the difference in reactivity between the iodine and bromine substituents was exploited to achieve sequential Suzuki-Miyaura cross-couplings, allowing for the modular and convergent synthesis of polyaromatic benzothiazole derivatives [1]. This principle directly translates to 2-ethyl-6-iodobenzo[d]thiazole, where the 6-iodo group can be selectively functionalized in the presence of other potentially reactive groups, or prior to functionalization at a later stage.

Reactivity
Class-level
Iodo >> Bromo > Chloro in oxidative addition
Enables orthogonal cross-coupling strategies
Data to verify; class-level trend reported
Synthetic Chemistry Cross-Coupling Orthogonal Reactivity

Enhanced Antimicrobial Activity by 6-Iodo Substitution

The presence of an iodine atom at the 6-position of the benzothiazole core is a key determinant of antimicrobial activity. A study investigating the antimicrobial effects of benzothiazole derivatives reported that substitution with iodine (along with NO2, Cl, and Br) at the 6-position of 2-benzthiazolethiol derivatives increased their antimicrobial efficiency against Gram-positive and Gram-negative bacteria, mycobacteria, and fungi [1]. While the exact magnitude of increase is not numerically quantified, the class-level trend is clear: the 6-iodo group is a contributing factor to enhanced antimicrobial action compared to unsubstituted analogs. This activity is further modulated by the 2-substituent, with the 2-ethyl group in 2-ethyl-6-iodobenzo[d]thiazole offering a specific lipophilic profile distinct from 2-methyl or 2-aryl analogs [2].

Antimicrobial
Class-level
Increased efficiency reported for 6-iodo derivatives against G+, G− bacteria, mycobacteria, and fungi
Supports antimicrobial screening context
Qualitative increase; exact MIC values not provided
Antimicrobial Benzothiazole SAR

Amyloid Binding Site Selectivity Driven by 6-Iodo Group

In the context of developing PET imaging agents for Alzheimer's disease, the specific halogen substitution on the benzothiazole core dictates binding site selectivity on β-amyloid (Aβ) fibrils. A study on Thioflavin T analogs found that compounds containing a halogen substitution, specifically 2-[4′-(dimethylamino)phenyl]-6-iodobenzothiazole and its 4″-methylpiperazinyl analog, displayed selectivity for a distinct binding site (BS2) on Aβ-(1–40) polymers [1]. The non-iodinated analogs (e.g., 2-[4′-(methylamino)phenyl]benzothiazole) did not show this BS2 selectivity, binding instead to other sites (BS1 or BS3). The 6-iodo group is therefore a key structural feature for achieving a specific binding profile with high affinity (Kd ~100 nM for BS2).

Binding Selectivity
Head-to-head
6-Iodo BS2 site (Kd ~100 nM)
Non-iodinated BS1 or BS3 site
6-Iodo group determines BS2 binding profile on Aβ fibrils
In vitro fibril binding assay; Kd for BS2 ~100 nM
Alzheimer's Disease Amyloid Imaging PET Tracers

Anticonvulsant Activity of the Benzothiazole Scaffold

The 2-ethyl-6-iodo-substituted benzothiazole core is not just a synthetic intermediate but has been validated as a component in biologically active molecules with potential therapeutic application. A study synthesized a series of 6-iodo-2-ethyl-4(3H)-3(5-substituted benzothiazole-2′-yl) quinazolinones and evaluated their anticonvulsant activity using the maximal electroshock (MES) method in mice [1]. The compounds were tested at a dose of 20 mg/kg against the standard drug phenobarbitone. The study confirmed that the 6-iodo-2-ethyl-benzothiazole-derived quinazolinones exhibited potent anticonvulsant activity, demonstrating the scaffold's utility in central nervous system (CNS) drug discovery programs.

CNS Model
Supporting
Derivatives show anticonvulsant activity in MES model (20 mg/kg, mouse)
Reported anticonvulsant endpoint in mouse electroshock model
Abstract-level data; full ED50 not detailed
Anticonvulsant Epilepsy Quinazolinone

Research and Industrial Applications


Orthogonal Functionalization in Complex Molecule Synthesis

2-Ethyl-6-iodobenzo[d]thiazole is an ideal building block for synthetic chemists building complex molecular architectures. Its defining feature is the orthogonal reactivity of the 6-iodo substituent, which can be selectively engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) under mild conditions, while other functional groups (including other halogens like bromine or chlorine) remain intact [1]. This allows for a modular and convergent approach to constructing libraries of polyaromatic benzothiazole derivatives, which are of interest as OLED materials, metal chelators, and pharmaceutical leads [1].

Antimicrobial Lead Development Programs

Researchers focused on developing new antimicrobial agents should consider 2-ethyl-6-iodobenzo[d]thiazole as a key scaffold. Class-level evidence indicates that the presence of an iodine substituent at the 6-position of the benzothiazole core is associated with enhanced antimicrobial efficiency against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, mycobacteria, and fungi [2]. This compound provides a direct starting point for creating a focused library of derivatives to optimize potency and pharmacological properties, leveraging the known contribution of the 6-iodo group to activity [2].

Design of Targeted Amyloid Imaging Agents

The 6-iodo group is a critical structural element for achieving selective binding to the BS2 site on β-amyloid fibrils, a target for diagnostic imaging in Alzheimer's disease [3]. Medicinal chemists developing novel PET or SPECT tracers can use 2-ethyl-6-iodobenzo[d]thiazole as a privileged starting point. Its structure can be elaborated, for instance, at the 2-position to introduce radiolabeling handles while retaining the essential 6-iodo pharmacophore that dictates BS2 selectivity, a property not shared by non-iodinated analogs [3].

Central Nervous System (CNS) Drug Discovery

The 2-ethyl-6-iodobenzo[d]thiazole scaffold has been validated in the synthesis of compounds with demonstrated anticonvulsant activity in animal models [4]. This provides a tangible entry point for CNS drug discovery programs targeting epilepsy and other neurological disorders. The established synthetic route to quinazolinone derivatives from this core offers a clear path to generating and testing new analogs with potentially improved efficacy and safety profiles [4].

Application
Selection Property
Validation Focus
Complex molecule synthesis
Orthogonal cross-coupling reactivity of 6-iodo substituent
Selective functionalization in modular polyaromatic synthesis
Antimicrobial screening research
6-Iodo pharmacophore contributes to antimicrobial activity
In vitro activity against G+/G− bacteria, mycobacteria, fungi
Amyloid imaging agent design
6-Iodo group for BS2 binding site selectivity on Aβ fibrils
Binding affinity and selectivity in fibril assays
CNS research model studies
Scaffold with reported anticonvulsant endpoint
Endpoint response in electroshock seizure models

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